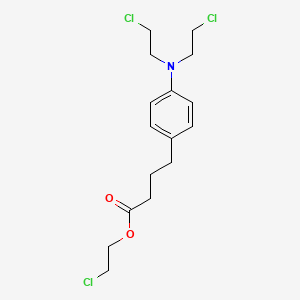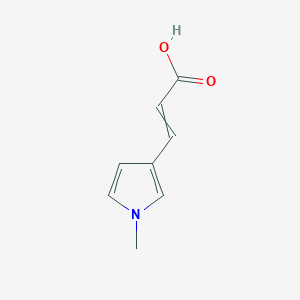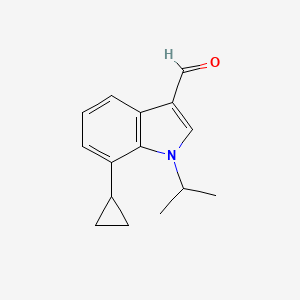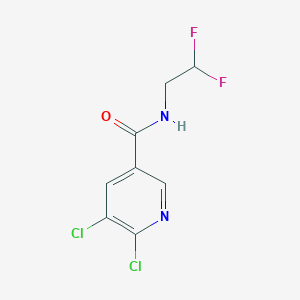
5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide
Overview
Description
5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide is a chemical compound with the molecular formula C8H6Cl2F2N2O and a molecular weight of 255.05 . It is also known as Paracetamol Impurity 47 . This compound is used in diverse scientific research, particularly in medicinal chemistry, drug development, and biological studies.
Molecular Structure Analysis
The molecular structure of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the specific 3D structure or the bond angles and lengths are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide, such as its melting point, boiling point, and density, are not provided in the search results . Further investigation would be needed to determine these properties.Scientific Research Applications
Herbicidal Activity and SAR Studies
Research on N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrates significant herbicidal activity against various plants. For instance, specific compounds in this category have shown exceptional herbicidal properties against bentgrass and duckweed, offering a basis for developing novel herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Supramolecular Chemistry
Nicotinamide has been utilized in supramolecular chemistry to construct hydrogen-bonding networks with copper(II) chlorobenzoates, leading to the formation of compounds with distinct structural and electron paramagnetic resonance (EPR) properties. This highlights nicotinamide's role in creating supramolecular structures for various scientific applications (J. Halaška et al., 2013).
OLED Materials Development
Nicotinamide derivatives have been explored as ligand materials in the synthesis of blue phosphorescent OLED dopants. The one-pot synthesis approach for creating such compounds underscores the potential of nicotinamide derivatives in the development of organic light-emitting diode (OLED) technologies (Zhou Yuyan, 2014).
Radiosensitization and Metabolic Studies
Nicotinamide's biological roles, particularly in anabolic and metabolic processes, along with its use as a radiosensitizer in tumor therapy, offer insights into the complex interactions between low-energy electrons and biological molecules. This research sheds light on nicotinamide's potential in enhancing the effectiveness of radiation therapy for cancer (P. Ziegler et al., 2021).
NMR Hyperpolarization
The synthesis of nicotinamide-1-15N and its application in ultrafast NMR hyperpolarization using parahydrogen illustrate the compound's utility in significantly enhancing NMR detection sensitivity. This advancement opens new avenues for probing metabolic processes in vivo, highlighting the versatility of nicotinamide derivatives in scientific research (R. Shchepin et al., 2016).
properties
IUPAC Name |
5,6-dichloro-N-(2,2-difluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2N2O/c9-5-1-4(2-13-7(5)10)8(15)14-3-6(11)12/h1-2,6H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVWTIFMQISVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



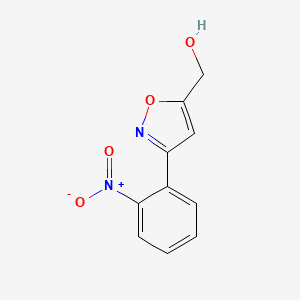
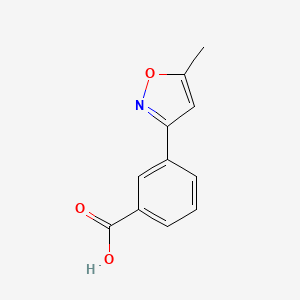
![7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432312.png)
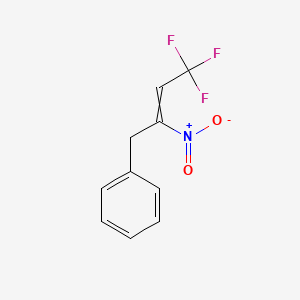

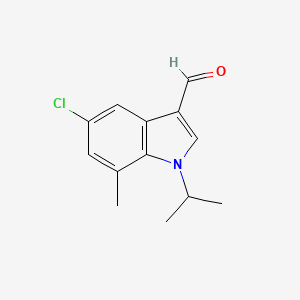
![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B1432320.png)
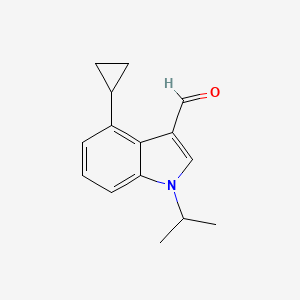
![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)
![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)
![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)
